Lithium 7-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Lithium 7-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 7-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the benzoimidazole core, followed by the introduction of the fluoro and trifluoroethyl groups. The final step involves the lithiation process to incorporate the lithium ion into the compound. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and consistency in production. Additionally, purification processes like crystallization and chromatography are employed to achieve the desired compound quality.
Chemical Reactions Analysis
Types of Reactions
Lithium 7-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Substitution: The presence of fluorine and trifluoroethyl groups allows for substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized benzoimidazole derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Lithium 7-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: The compound’s properties make it valuable in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which Lithium 7-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine and trifluoroethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to changes in cellular processes, contributing to the compound’s therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Lithium 7-fluoro-1H-benzo[d]imidazole-2-carboxylate: Lacks the trifluoroethyl group, resulting in different reactivity and applications.
Lithium 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate: Similar structure but without the fluorine atom, affecting its chemical properties.
Uniqueness
Lithium 7-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate is unique due to the combination of fluorine and trifluoroethyl groups, which enhance its reactivity and potential applications. This distinct structure allows for specific interactions in chemical and biological systems, making it a valuable compound in various research fields.
Properties
IUPAC Name |
lithium;7-fluoro-1-(2,2,2-trifluoroethyl)benzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2O2.Li/c11-5-2-1-3-6-7(5)16(4-10(12,13)14)8(15-6)9(17)18;/h1-3H,4H2,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRDBIBQKHKQIN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=C(C(=C1)F)N(C(=N2)C(=O)[O-])CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4LiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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